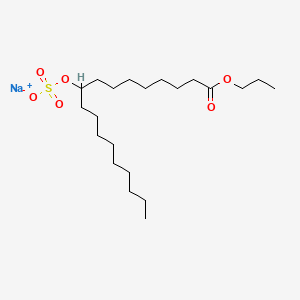
Sodium propyl 9(or 10)-(sulfooxy)stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium propyl 9(or 10)-(sulfooxy)stearate is a surfactant compound commonly used in various industrial and scientific applications. It is a derivative of stearic acid, a long-chain fatty acid, and is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This makes it particularly useful in formulations where emulsification, dispersion, or solubilization is required.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium propyl 9(or 10)-(sulfooxy)stearate typically involves the esterification of stearic acid with propanol, followed by sulfonation. The general steps are as follows:
Esterification: Stearic acid reacts with propanol in the presence of an acid catalyst to form propyl stearate.
Sulfonation: The propyl stearate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
化学反応の分析
Types of Reactions
Sodium propyl 9(or 10)-(sulfooxy)stearate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, leading to the formation of stearic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, resulting in the formation of sulfonic acids.
Substitution: The sulfooxy group can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
Hydrolysis: Stearic acid and propanol.
Oxidation: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium propyl 9(or 10)-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifying agent in various chemical reactions.
Biology: Employed in the preparation of biological samples for microscopy and as a dispersing agent in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in the production of cosmetics, detergents, and personal care products due to its excellent emulsifying and foaming properties.
作用機序
The mechanism of action of sodium propyl 9(or 10)-(sulfooxy)stearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic substances, thereby enhancing their solubility in water. The sulfooxy group plays a crucial role in stabilizing the micelles and preventing their aggregation.
類似化合物との比較
Similar Compounds
Sodium stearate: Another surfactant derived from stearic acid, commonly used in soaps and detergents.
Sodium lauryl sulfate: A widely used surfactant in personal care products, known for its strong foaming properties.
Sodium dodecylbenzenesulfonate: An anionic surfactant used in industrial cleaning agents and detergents.
Uniqueness
Sodium propyl 9(or 10)-(sulfooxy)stearate is unique due to its specific structure, which combines the properties of stearic acid with the sulfooxy group. This combination provides enhanced emulsifying and solubilizing capabilities compared to other similar compounds. Additionally, its ability to form stable micelles makes it particularly useful in applications requiring the dispersion of hydrophobic substances in aqueous environments.
特性
CAS番号 |
68517-12-4 |
|---|---|
分子式 |
C21H41NaO6S |
分子量 |
444.6 g/mol |
IUPAC名 |
sodium;(1-oxo-1-propoxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C21H42O6S.Na/c1-3-5-6-7-8-10-13-16-20(27-28(23,24)25)17-14-11-9-12-15-18-21(22)26-19-4-2;/h20H,3-19H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
UCADGUQOBVAEFC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


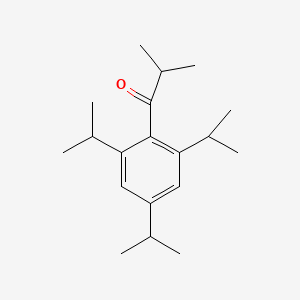
![N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B14124387.png)
![3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14124393.png)
![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124400.png)
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)

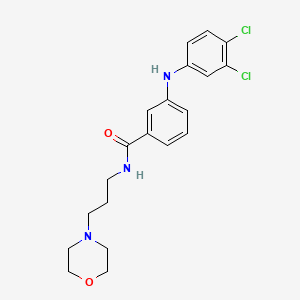
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124420.png)
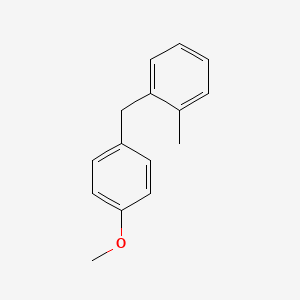
![1-(3,5-difluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124435.png)
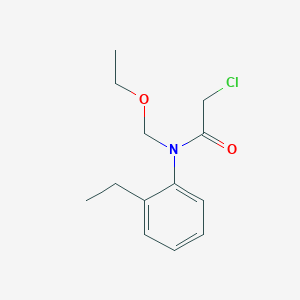


![N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B14124461.png)
